

Doxofylline-d4: A Comprehensive Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Doxofylline-d4	
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For researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the safety, handling, and mechanistic understanding of **Doxofylline-d4**. This document summarizes key quantitative data, outlines relevant experimental protocols, and visualizes associated signaling pathways.

Doxofylline-d4 is the deuterated analog of Doxofylline, a xanthine derivative used as a bronchodilator in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD)[1][2]. The inclusion of deuterium atoms makes it a valuable tool in pharmacokinetic studies and as an internal standard for analytical methods. While specific safety data for the deuterated form is not readily available, the toxicological and handling information for the parent compound, Doxofylline, serves as a robust surrogate for risk assessment and procedural guidance.

Safety and Hazard Information

The following tables summarize the key safety and hazard information for Doxofylline, which is considered directly applicable to **Doxofylline-d4** for laboratory safety purposes.

GHS Hazard Classification



Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed[3] [4][5]
Skin Irritation	2	H315: Causes skin irritation[3]
Eye Irritation	2A	H319: Causes serious eye irritation[3][4]

Toxicological Data

Test	Species	Route	Value
LD50	Mouse	Oral	841 mg/kg[4]
LD50	Rat	Oral	965 mg/kg[4]
LD50	Mouse	Intraperitoneal	396 mg/kg[4]
LD50	Rat	Intraperitoneal	426 mg/kg[4]

Physical and Chemical Properties

Property	Value
Molecular Formula	C11H10D4N4O4
Molecular Weight	270.28 g/mol (approx.)
Appearance	White to off-white crystalline powder[6]
Melting Point	144-145.5°C[6]
Solubility	Soluble in water, acetone, ethyl acetate, hot methanol, hot ethanol, benzene, or chloroform[6]. Water solubility also reported as >39.9 µg/mL at pH 7.4[3] and 2 mg/mL (warmed).
Storage Temperature	Ambient temperature[6], some suppliers recommend 2-8°C



Handling and First Aid

Handling:

- Handle in a well-ventilated place.[7]
- Wear suitable protective clothing, including gloves and eye/face protection.[7][8]
- Avoid contact with skin and eyes.[7]
- Avoid the formation of dust and aerosols.[7]
- Keep away from sources of ignition.[4]

First Aid Measures:

- If Inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][7]
- In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[5][7][9]
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[5][7]
- If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[5][7]

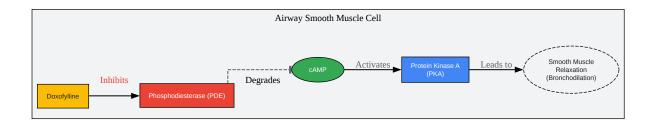
Mechanism of Action and Signaling Pathways

Doxofylline's primary mechanism of action as a bronchodilator and anti-inflammatory agent is believed to be through the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP)[2][10]. Unlike other xanthine derivatives like theophylline, Doxofylline exhibits a lower affinity for adenosine A1 and A2 receptors, which is thought to contribute to its improved safety profile, particularly regarding cardiac side effects[1][11][12].



Doxofylline Signaling Pathway

The following diagram illustrates the proposed mechanism of action of Doxofylline.



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Caption: Proposed mechanism of Doxofylline leading to bronchodilation.

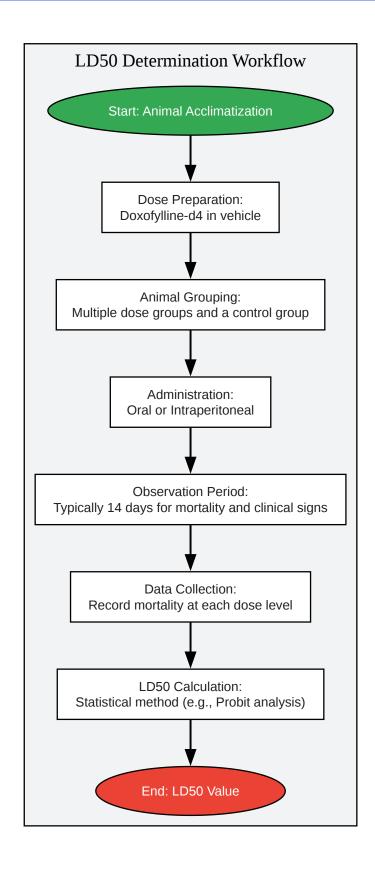
Experimental Protocols

While specific, detailed experimental protocols for the cited quantitative data are not available, this section outlines the general methodologies that would be employed in such studies.

Acute Toxicity (LD50) Determination

This protocol describes a general procedure for determining the median lethal dose (LD50) of a substance.





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Caption: Generalized workflow for an acute toxicity (LD50) study.



Methodology:

- Animal Selection and Acclimatization: Healthy, young adult rodents (e.g., mice or rats) of a single strain are used. They are acclimatized to the laboratory conditions for at least 5 days before the study.
- Dose Preparation: Doxofylline-d4 is dissolved or suspended in a suitable vehicle (e.g., water or saline). A range of doses is prepared.
- Administration: The test substance is administered to several groups of animals by the desired route (e.g., oral gavage or intraperitoneal injection). A control group receives only the vehicle.
- Observation: Animals are observed for signs of toxicity and mortality at regular intervals for a period of up to 14 days.
- Data Analysis: The number of mortalities in each dose group is recorded, and the LD50 value is calculated using appropriate statistical methods.

In Vivo Bronchodilator Activity Assay

This protocol outlines a general method for assessing the bronchodilator effects of a compound in an animal model.

Methodology:

- Animal Model: An appropriate animal model of bronchoconstriction is used, for example, guinea pigs sensitized to an allergen or exposed to a bronchoconstricting agent like histamine or methacholine.
- Measurement of Airway Resistance: Baseline airway resistance is measured using techniques such as whole-body plethysmography.
- Drug Administration: Animals are treated with Doxofylline-d4, a positive control (e.g., theophylline), or a vehicle.
- Bronchoconstriction Challenge: After a set period, the animals are challenged with the bronchoconstricting agent.



- Post-Challenge Measurement: Airway resistance is measured again.
- Data Analysis: The ability of Doxofylline-d4 to prevent or reverse the increase in airway
 resistance is calculated and compared to the control groups. A study in beagles showed that
 doxofylline decreased airway responsiveness at a dose that did not affect heart rate and
 respiratory rate.[13]

Pharmacokinetics

Doxofylline is rapidly absorbed after oral administration, with peak plasma levels reached after about one hour.[12] The absolute bioavailability is approximately 62.6%.[12] The elimination half-life is greater than six hours, and after repeated administrations, it reaches a steady state in about four days.[12] Doxofylline is extensively metabolized in the liver (around 90%), with less than 4% of the drug excreted unchanged in the urine.[10][12] The primary metabolite is hydroxyethyltheophylline.[12] A key advantage of doxofylline over theophylline is its lack of interference with cytochrome enzymes like CYP1A2, CYP2E1, and CYP3A4, reducing the potential for drug-drug interactions.[13]

Disclaimer: This document is intended for informational purposes for research and development professionals. All laboratory work should be conducted in accordance with institutional safety policies and standard operating procedures. The information provided for Doxofylline is a proxy for **Doxofylline-d4**, and any specific handling and safety protocols should be developed based on a thorough risk assessment.

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